Pasireotide

説明

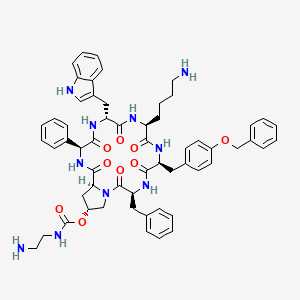

Structure

2D Structure

特性

IUPAC Name |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZMNAABQBOLAK-DBILLSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water. | |

| Record name | Pasireotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

396091-73-9 | |

| Record name | Pasireotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pasireotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PASIREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H1T17066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Pasireotide

Somatostatin (B550006) Receptor Subtype Binding Profile of Pasireotide

This compound exhibits varying degrees of affinity for four of the five known human SSTR subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with significantly lower or negligible affinity for SSTR4. frontiersin.orgnih.govpnas.orgkarger.comnih.govresearchgate.netresearchgate.net This multireceptor targeting profile distinguishes it from first-generation somatostatin analogs, which primarily target SSTR2 and, to a lesser extent, SSTR5 and SSTR3. nih.govpnas.orgnih.govresearchgate.net

The relative order of binding affinity for this compound across the subtypes is generally reported as SSTR5 > SSTR2 > SSTR3 > SSTR1. scispace.comrecordatirarediseases.comnih.gov

Affinity for SSTR1 (Somatostatin Receptor Type 1)

This compound demonstrates affinity for SSTR1. frontiersin.orgdrugbank.comnih.govscispace.comrecordatirarediseases.comkarger.comnih.govresearchgate.net While some first-generation analogs like octreotide (B344500) have low or no appreciable binding to SSTR1, this compound shows a notably higher affinity for this subtype. karger.comnih.gov Compared to octreotide, this compound's binding affinity or functional activity at SSTR1 has been reported to be approximately 30-fold higher. frontiersin.orgnih.govscispace.comkarger.com

Affinity for SSTR2 (Somatostatin Receptor Type 2)

SSTR2 is a primary target for many somatostatin analogs, including this compound. frontiersin.orgdrugbank.comnih.govscispace.comrecordatirarediseases.comkarger.comnih.govresearchgate.netresearchgate.net this compound binds to SSTR2 with high affinity. frontiersin.orgnih.govscispace.comrecordatirarediseases.comkarger.comnih.govresearchgate.netresearchgate.net However, its affinity for SSTR2 is lower compared to first-generation analogs like octreotide and lanreotide (B11836). scispace.comnih.gov Studies indicate that this compound has a lower binding affinity or functional activity at SSTR2, approximately 3-fold to 7-fold lower than that of octreotide. frontiersin.orgnih.govscispace.comkarger.comnih.gov Despite this lower affinity relative to octreotide, SSTR2 remains an important target for this compound. scispace.comrecordatirarediseases.comnih.gov

Affinity for SSTR3 (Somatostatin Receptor Type 3)

This compound exhibits affinity for SSTR3. frontiersin.orgdrugbank.comnih.govscispace.comrecordatirarediseases.comkarger.comnih.govresearchgate.netresearchgate.net Its affinity for SSTR3 is higher than that of first-generation analogs like octreotide. drugbank.comscispace.comkarger.comnih.gov this compound has been shown to have approximately 5-fold to 11-fold higher binding affinity or functional activity at SSTR3 compared to octreotide. frontiersin.orgnih.govscispace.comkarger.com

Affinity for SSTR4 (Somatostatin Receptor Type 4)

In contrast to its affinity for SSTR1, SSTR2, SSTR3, and SSTR5, this compound demonstrates low or negligible affinity for SSTR4. pnas.orgnih.govresearchgate.net Some sources state that this compound binds with high affinity to all subtypes except SSTR4. pnas.orgnih.govresearchgate.net Functional assays have shown significantly lower potency for SSTR4 activation compared to other subtypes. pnas.org

Affinity for SSTR5 (Somatostatin Receptor Type 5)

This compound is characterized by a particularly high affinity for SSTR5, which is often the highest among all SSTR subtypes it binds to. frontiersin.orgnih.govscispace.comrecordatirarediseases.comkarger.comnih.govresearchgate.netresearchgate.netsigniforlar.com This high affinity for SSTR5 is a key feature distinguishing this compound from first-generation somatostatin analogs, which typically show lower affinity for SSTR5 compared to SSTR2. frontiersin.orgnih.govscispace.comnih.govresearchgate.net this compound's binding affinity or functional activity at SSTR5 is significantly higher than that of octreotide and lanreotide, reported to be as much as 39-fold to 158-fold higher than octreotide and 106-fold higher than lanreotide. frontiersin.orgnih.govscispace.comkarger.comnih.gov

Comparative Analysis of Receptor Binding Selectivity with Other Somatostatin Analogs

This compound's binding profile is distinct from that of first-generation somatostatin analogs such as octreotide and lanreotide. frontiersin.orgnih.govscispace.comkarger.comnih.govresearchgate.netresearchgate.netsigniforlar.com While octreotide and lanreotide primarily target SSTR2 and have lower affinity for SSTR3 and SSTR5, and low or no affinity for SSTR1 and SSTR4, this compound exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. frontiersin.orgnih.govscispace.compnas.orgkarger.comnih.govresearchgate.netresearchgate.net

A key difference lies in the relative affinities for SSTR2 and SSTR5. First-generation analogs typically have higher affinity for SSTR2 than SSTR5, whereas this compound demonstrates a higher affinity for SSTR5 than SSTR2. scispace.comrecordatirarediseases.comnih.govresearchgate.netresearchgate.net This difference in selectivity, particularly the potent binding to SSTR5, is considered important for its pharmacological effects, especially in conditions where SSTR5 is highly expressed. frontiersin.orgscispace.comrecordatirarediseases.comnih.govresearchgate.netoup.com

The following table summarizes the comparative binding profiles:

Table 1: Comparative Somatostatin Receptor Binding Profiles

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Targets (General) |

| This compound | High | High | High | Low/Negligible | Very High | SSTR1, SSTR2, SSTR3, SSTR5 |

| Octreotide | Low/None | Very High | Moderate | Low/None | Low | SSTR2 |

| Lanreotide | Low/Moderate | Very High | Low/Moderate | Low/None | Low | SSTR2 |

| Somatostatin | High | High | High | High | High | All SSTRs |

Note: "High", "Moderate", "Low", "Very High", and "Negligible" are relative terms based on reported affinities and functional activities. Specific Ki or IC50 values can vary between studies depending on the experimental conditions.

Table 2: Relative Affinity/Functional Activity of this compound Compared to Octreotide

| Receptor Subtype | Fold Higher Affinity/Activity (this compound vs. Octreotide) | Source(s) |

| SSTR1 | ~30-fold | frontiersin.orgnih.govscispace.comkarger.com |

| SSTR2 | ~3-fold to 7-fold lower | frontiersin.orgnih.govscispace.comkarger.comnih.gov |

| SSTR3 | ~5-fold to 11-fold | frontiersin.orgnih.govscispace.comkarger.com |

| SSTR5 | ~39-fold to 158-fold | frontiersin.orgnih.govscispace.comkarger.comnih.gov |

Note: Fold differences can vary between studies.

Intracellular Signaling Pathways Modulated by this compound

Upon binding to SSTRs, this compound initiates signaling through G-protein coupled receptor mechanisms, leading to the modulation of various intracellular pathways. mdpi.comfrontiersin.orgnih.gov These pathways are crucial for the antisecretory and antiproliferative effects observed with this compound. bioscientifica.combioscientifica.com

G-Protein Coupled Receptor Activation Mechanisms

Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) with seven transmembrane domains. nih.govguidetopharmacology.org Upon ligand binding, SSTRs undergo conformational changes that lead to the activation of heterotrimeric G proteins, primarily of the Gi family. mdpi.comfrontiersin.orgnih.govguidetopharmacology.org This activation involves the exchange of GDP for GTP on the Gα subunit and the dissociation of the Gα-GTP complex from the Gβγ dimer. mdpi.com The activated Gα and Gβγ subunits can then interact with various downstream effectors, initiating intracellular signaling cascades. mdpi.com this compound, as a multireceptor ligand, can activate these G-protein dependent mechanisms through its binding to SSTR1, SSTR2, SSTR3, and SSTR5. bioscientifica.commdpi.comfrontiersin.orgpharmakb.com The specific G protein coupling can vary depending on the SSTR subtype, contributing to the diverse functional outcomes mediated by these receptors. frontiersin.orgguidetopharmacology.org

Inhibition of Adenylyl Cyclase and Downregulation of Cyclic AMP (cAMP)

A primary signaling pathway modulated by activated SSTRs, including those bound by this compound, is the inhibition of adenylyl cyclase. mdpi.comfrontiersin.orgbioscientifica.comguidetopharmacology.org SSTRs are coupled to inhibitory G proteins (Gi), which, upon activation, directly inhibit adenylyl cyclase activity. mdpi.comfrontiersin.orgguidetopharmacology.org This inhibition leads to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comfrontiersin.orgbioscientifica.comguidetopharmacology.org Reduced cAMP levels subsequently affect the activity of protein kinase A (PKA), a key downstream effector of cAMP. plos.orgnih.gov The decrease in cAMP and PKA activity contributes to the antisecretory effects of this compound, as elevated cAMP levels are known to stimulate hormone secretion in various endocrine cells. mdpi.comfrontiersin.orgbioscientifica.comguidetopharmacology.orgplos.org Studies have shown that this compound treatment leads to a significant decrease in renal tissue cAMP content in animal models. plos.orgnih.govresearchgate.net

| Treatment Group | Renal Tissue cAMP Content (pmol/mg protein) | Citation |

| Vehicle | ~150-200 | plos.orgresearchgate.net |

| This compound | ~50-100 | plos.orgresearchgate.net |

| Octreotide | ~150-200 | plos.orgresearchgate.net |

| Octreotide + this compound | ~50-100 | plos.orgresearchgate.net |

Note: Values are approximate based on graphical data from the provided sources and intended for illustrative purposes.

Modulation of Intracellular Calcium Homeostasis

Activation of SSTRs can also influence intracellular calcium levels. Somatostatin receptor activation can lead to a reduction in calcium ion influx by suppressing voltage-dependent calcium channels. frontiersin.orgdrugbank.com This effect contributes to the inhibitory actions of somatostatin and its analogs on hormone secretion, as calcium influx is often a trigger for exocytosis. frontiersin.org While some studies suggest that this compound may have peculiar effects on intracellular Ca2+ accumulation compared to native somatostatin and octreotide, the general mechanism involves the modulation of calcium channels. oup.comnih.govresearchgate.net

Activation of Phosphotyrosine Phosphatases

Another important signaling mechanism involves the activation of phosphotyrosine phosphatases (PTPs) by SSTRs. bioscientifica.commdpi.comfrontiersin.orgbioscientifica.com Activation of SSTR1, SSTR2, and SSTR3 has been shown to stimulate one or more PTPs. frontiersin.org These phosphatases, such as SRC homology phosphatase type 1 (SHP-1) and type 2 (SHP-2), and density-enhanced protein-tyrosine phosphatase-1 (DEP-1), play a role in the antiproliferative effects of somatostatin analogs. bioscientifica.combioscientifica.comnih.gov PTPs can dephosphorylate various signaling molecules, including receptor tyrosine kinases, thereby inhibiting growth factor-mediated signaling and cell proliferation. frontiersin.org this compound has been shown to activate PTPs after binding to SSTRs. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Somatostatin receptors modulate mitogen-activated protein kinase (MAPK) pathways, although the effect can be subtype-dependent. bioscientifica.commdpi.combioscientifica.com The MAPK family includes key signaling molecules such as extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, which are involved in regulating cell proliferation, differentiation, and survival. nih.govnih.gov While adenylyl cyclase inhibition and PTP activation are induced by all SSTRs, MAPK activity is differentially modulated by different subtypes. bioscientifica.combioscientifica.com SSTR3 and SSTR5 activation can lead to a decrease in MAPK activity, while SSTR4 can increase it, and SSTR1 and SSTR2 can modulate it in both directions. bioscientifica.combioscientifica.com this compound, by binding to multiple SSTR subtypes, can influence MAPK signaling in a complex manner depending on the receptor expression profile of the target cells. bioscientifica.combioscientifica.com this compound has been shown to affect ERK1/2 phosphorylation. nih.govnih.gov

Effects on PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, and it is frequently dysregulated in various cancers. bioscientifica.comresearchgate.net Somatostatin receptor activation can influence this pathway. frontiersin.orgbioscientifica.comresearchgate.net SSTR1, SSTR2, and SSTR3 can affect the survival PI3K pathways, and activation of SSTRs can inhibit PI3K/AKT signaling. frontiersin.orgresearchgate.net this compound has been shown to inhibit the mTOR/4E-BP1 pathway in certain cell types. bioscientifica.comnih.gov While somatostatin analogs, including this compound, can independently suppress the PI3K/AKT/mTOR pathway, studies investigating combinations of this compound with mTOR inhibitors have sometimes shown complex or less than expected synergistic effects, possibly due to feedback mechanisms within the pathway. bioscientifica.combioscientifica.comresearchgate.net this compound has been demonstrated to inhibit Akt signaling. researchgate.net

| Pathway Component | Effect of this compound | Citation |

| PI3K/AKT/mTOR | Inhibition | bioscientifica.combioscientifica.comresearchgate.net |

| 4E-BP1 | Hypophosphorylation, increased protein levels | bioscientifica.comnih.gov |

| Akt phosphorylation | Inhibition | researchgate.netnih.gov |

Receptor Internalization, Trafficking, and Recycling Mechanisms

Agonist binding to SSTRs can lead to receptor internalization and subsequent trafficking and recycling, processes that regulate receptor availability and signaling. This compound modulates SSTR trafficking in a manner distinct from octreotide. oup.comnih.govdovepress.combioscientifica.com Studies have shown that this compound induces less SSTR2 internalization compared to octreotide. oup.comresearchgate.neteur.nl Furthermore, this compound promotes quicker recycling of SSTRs, particularly SSTR2, back to the plasma membrane after endocytosis. nih.govdovepress.combioscientifica.com This accelerated recycling mechanism induced by this compound may help counteract the desensitization of SSTR2 that can occur with prolonged agonist exposure. nih.govdovepress.combioscientifica.com

Agonist-Induced SSTR Phosphorylation Patterns

Agonist binding to SSTRs triggers phosphorylation of specific residues, which is crucial for receptor internalization and downstream signaling. This compound stimulates distinct patterns of SSTR phosphorylation compared to octreotide. oup.comeur.nlnih.gov While somatostatin-14 and octreotide induce phosphorylation of a cluster of four threonine residues within the cytoplasmic (353)TTETQRT(359) motif of the rat SSTR2A receptor, this compound has been shown to stimulate selective phosphorylation of Thr356 and Thr359 within this motif, but not Thr353 or Thr354, upon overexpression of GRK2 or GRK3. nih.gov This differential phosphorylation pattern induced by this compound leads to the formation of relatively unstable beta-arrestin-SSTR2A complexes that dissociate near the plasma membrane, contrasting with the rapid cointernalization of the receptor and beta-arrestin observed with somatostatin and octreotide. nih.gov

Role of Cytoskeletal Proteins in SSTR Regulation (e.g., Filamin A)

Cytoskeletal proteins play a role in regulating SSTR expression and signal transduction. Filamin A (FLNA), a large actin-binding protein, has been implicated in the regulation of SSTRs, including SSTR2 and SSTR5. nih.govresearchgate.netbioscientifica.comunimi.itnih.gov In adrenocorticotropic hormone (ACTH)-secreting pituitary tumors, which primarily express SSTR5, FLNA is involved in the regulation of SSTR5 expression and signal transduction. nih.govresearchgate.net Experimental evidence suggests that FLNA is required for maintaining stable levels of SSTR5 under basal conditions by preventing both lysosomal and proteosomal degradation. nih.govbioscientifica.com Furthermore, FLNA appears to be necessary for this compound-mediated intracellular responses, including the inhibition of ERK1/2 phosphorylation, reduction of POMC expression and ACTH secretion, and the induction of antiproliferative and proapoptotic effects. nih.gov Studies have shown that FLNA directly interacts with SSTR5, and the formation of FLNA-SSTR5 complexes increases after incubation with this compound. nih.govresearchgate.netbioscientifica.comnih.gov FLNA also seems to play a role in the downregulation of SSTR5 induced by long-term this compound incubation in certain cell lines. nih.gov

Impact of Deubiquitinase Gene Mutations (e.g., USP8) on SSTR5 Expression and Function

Mutations in the ubiquitin-specific peptidase 8 (USP8) gene, which encodes a deubiquitinase, have been identified in a significant proportion of ACTH-secreting pituitary tumors. bioscientifica.commdpi.commdpi.comendocrine-abstracts.orgresearchgate.net These mutations have been correlated with higher levels of SSTR5 expression. nih.govbioscientifica.commdpi.commdpi.comendocrine-abstracts.orgresearchgate.net This suggests that mutant USP8 may positively regulate SSTR5 expression, although the precise molecular mechanisms are still being investigated. nih.govbioscientifica.com Studies have explored the correlation between USP8 mutational status and the responsiveness to this compound, given this compound's high affinity for SSTR5. bioscientifica.commdpi.commdpi.comendocrine-abstracts.org In vitro studies have indicated that USP8-mutant corticotroph tumors may exhibit a better response to this compound treatment, potentially due to enhanced SSTR5 transcription. bioscientifica.commdpi.comendocrine-abstracts.orgresearchgate.net While some research suggests that USP8 mutations are associated with increased SSTR5 expression and improved this compound response, other studies indicate that not all USP8 mutations confer the same sensitivity, with the P720R USP8 mutation specifically being associated with a significantly better response to this compound and greater ACTH suppression. mdpi.comresearchgate.net

Preclinical Biological Activity of Pasireotide

Antiproliferative Effects of Pasireotide in Preclinical Models

This compound exhibits significant antiproliferative effects in various preclinical models, including both endocrine-related and non-neuroendocrine tumors. ingentaconnect.comkarger.com These effects are often more potent than those observed with SSTR2-preferential SSAs in tumor types expressing multiple SSTRs. karger.com

This compound has been shown to inhibit cell proliferation in a variety of preclinical models. In human neuroendocrine tumor (NET) cell lines, such as NCI-H727 (bronchial NET), this compound demonstrated a more potent antiproliferative effect compared to octreotide (B344500). bioscientifica.com Studies in pancreatic NET primary cell cultures also revealed a potent antiproliferative effect of this compound, comparable to or exceeding that of octreotide, irrespective of the expression levels of different SSTRs or the tumor's WHO grade. researchgate.netbioscientifica.com In H69 small cell lung cancer cells, this compound showed a strong dose-dependent inhibition of cell viability, while octreotide had no significant effect even at high concentrations. mdpi.com this compound treatment inhibited the viability of H69 cells with an IC50 value of 35.4 µM. mdpi.com

In human meningioma primary cell cultures, this compound significantly inhibited cell proliferation and was more effective than octreotide. nih.govresearchgate.net This effect was particularly pronounced in meningioma samples expressing high levels of SSTR1 mRNA. nih.govresearchgate.net In preclinical models of thyroid cancer, both everolimus (B549166) and this compound inhibited the growth of cell lines in vitro, with varied efficacy correlating with tumor origin and SSTR expression profiles. nih.gov this compound activity showed a negative correlation with SSTR2 expression in these thyroid cancer cell lines. nih.gov

In transgenic mice with GH- and prolactin-secreting pituitary adenomas, continuous infusion of this compound resulted in tumor shrinkage, demonstrating superior antitumor effects compared to octreotide, which only slowed tumor progression. karger.com this compound also caused a reduction in cell proliferation in proliferative lesions and adenomatous hyperplasia (AH) in breast tissue samples, as well as in a case of ductal carcinoma in situ (DCIS). core.ac.uk On average, Ki67-positive cells decreased by 66.5% in proliferative lesions and 56.7% in areas of AH after this compound treatment. core.ac.uk

This compound induces apoptosis and cell cycle arrest in various preclinical models, contributing to its antiproliferative effects. karger.comnih.govresearchgate.netresearchgate.netoup.comresearchgate.netnih.gov The stimulation of SSTRs can lead to G₀-G₁ cell cycle arrest, typically through SSTR2 and SSTR5, or G₂-M apoptosis, mediated through SSTR2, SSTR3, and the inhibition of IGF-1. karger.com

In human lymphocytes, this compound-induced apoptosis is primarily mediated through SSTR3. karger.com In primary pheochromocytoma cell cultures and pancreatic NET primary cell cultures, both octreotide and this compound induced a significant increase in apoptotic cells, with this compound often showing a more potent effect. bioscientifica.com this compound inhibited cell viability through caspase-dependent apoptosis in pancreatic NET primary cells. bioscientifica.com

In human meningioma cells, combined treatment with this compound and everolimus strongly increased p27kip1 expression levels, a protein involved in cell cycle arrest. nih.govresearchgate.net this compound also caused an increase in apoptosis in proliferative lesions and AH in breast tissue samples. core.ac.uk This effect may be partly due to the inhibition of IGF-I, which is anti-apoptotic, and partly due to a direct, IGF-I-independent activation of somatostatin (B550006) receptors that induces cell cycle arrest and apoptosis. core.ac.uk

While some studies in AtT20 mouse corticotroph tumor cells did not show effects of this compound on proliferation or apoptosis, a reduction in cell proliferation (10-70%) has been observed in human corticotroph adenoma cell samples in vitro within the 1-100 nM concentration range. oup.com

This compound influences the expression levels of key cell cycle regulators, such as Ki67, Cyclin D1, and p27kip1. researchgate.netresearchgate.net Inhibition of cell proliferation by SSAs is often associated with a decrease in Ki67 expression, a marker of cell proliferation. bioscientifica.com Ono et al. reported a decrease in Ki-67 after incubation of NCI-H727 cells with this compound. bioscientifica.com

In human meningioma cells, this compound decreased Cyclin D1 expression to a higher degree than octreotide, both alone and in combination with everolimus. nih.govresearchgate.net Combined treatment with everolimus and this compound strongly increased p27kip1 expression levels. nih.govresearchgate.net Silencing of 4E-BP1 protein reversed the inhibition of Cyclin D1 expression and the increase in p27kip1 induced by SSAs, including this compound, both alone and in combination with everolimus. nih.govresearchgate.net

In breast tissue samples, this compound treatment led to a significant decrease in Ki67-positive cells in proliferative lesions and areas of AH. core.ac.uk

This compound has demonstrated antiangiogenic effects in preclinical settings. ingentaconnect.comnih.govresearchgate.netkarger.comnih.govnih.gov SSAs can inhibit angiogenesis indirectly through mechanisms such as suppressing tumor-stimulating growth factors and inhibiting vascular endothelial growth factor (VEGF). ingentaconnect.comkarger.comnih.gov

In a study of human endothelial vein cells stimulated with VEGF, this compound significantly inhibited endothelial cell proliferation (up to 46%), whereas octreotide did not show this effect across a range of concentrations. karger.com This difference may be related to this compound's more potent activity at SSTR1 and SSTR5. karger.com this compound's impact on the tumor microenvironment, including VEGF inhibition, may contribute to its antitumoral effect in vivo. nih.gov

This compound suppresses the secretion and activity of various growth factors, contributing to its indirect antitumor effects. ingentaconnect.comnih.govkarger.comnih.govnih.gov A key mechanism involves the suppression of growth hormone (GH) and consequently insulin-like growth factor 1 (IGF-1). karger.com this compound has shown potent inhibitory effects on the GH/IGF-I axis in animal models. wikipedia.org

In rats, continuous infusion of this compound inhibited IGF-1 plasma levels to a greater extent and for a longer duration compared to octreotide. karger.com For example, after 8 weeks of treatment, IGF-1 levels were inhibited by 74% with this compound versus 18% with octreotide. karger.com this compound may also directly inhibit IGF-1 in some peripheral cells through the stimulation of IGF-binding protein 5 (IGFBP-5). karger.comcore.ac.uk

This compound can also inhibit vascular endothelial growth factor (VEGF), which is involved in tumor growth and vascularization. karger.comnih.gov

Somatostatin analogs, including this compound, can have immunomodulatory effects that contribute to their antitumor activity by enhancing immune components with antitumor effects. ingentaconnect.comnih.govkarger.comnih.gov While the precise mechanisms of this compound's immunomodulatory effects are still being investigated, this is recognized as one of the indirect pathways through which SSAs exert their antiproliferative actions. ingentaconnect.comkarger.com

Data Tables

Based on the preclinical data, the following tables summarize some key findings:

Table 1: Inhibition of Cell Viability in H69 Cells

| Compound | IC50 (µM) |

| This compound | 35.4 |

| Octreotide | >300 |

Data derived from in vitro assays using H69 small cell lung cancer cells, showing the concentration required to inhibit 50% of cell viability. mdpi.com

Table 2: Percentage Change in Ki67-Positive Cells in Breast Tissue

| Lesion Type | Average % Decrease in Ki67-Positive Cells |

| Proliferative Lesions | 66.5 |

| Adenomatous Hyperplasia (AH) | 56.7 |

| DCIS | 73.5 |

Data represents the average percentage decrease in Ki67-positive cells in breast tissue samples after treatment with this compound compared to pre-treatment biopsies. core.ac.uk

Table 3: Inhibition of Plasma IGF-1 Levels in Rats

| Compound | Treatment Duration | % Inhibition of IGF-1 |

| This compound | 8 weeks | 74 |

| Octreotide | 8 weeks | 18 |

| This compound | 18 weeks | 75 |

| Octreotide | 18 weeks | 27 |

Data shows the percentage inhibition of plasma IGF-1 levels in rats treated with continuous infusion of this compound or octreotide. karger.com

This compound is a synthetic cyclohexapeptide somatostatin analog with a multireceptor binding profile, showing high affinity for somatostatin receptor subtypes 1, 2, 3, and 5, with the strongest binding to sst5 nih.govkarger.comrecordatirarediseases.com. This differs from first-generation somatostatin receptor ligands like octreotide, which primarily bind to sst2 karger.comeuropa.eu. This broader binding profile contributes to this compound's preclinical biological activities, particularly in modulating hormone secretion.

Modulation of Hormone Secretion in Preclinical Systems Preclinical studies have demonstrated that this compound can effectively inhibit the secretion of several key hormones, including growth hormone (GH), adrenocorticotropic hormone (ACTH), glucagon (B607659), and insulin (B600854).

Influence on Glucagon and Insulin Secretion this compound affects the secretion of glucagon and insulin, which are key hormones in glucose regulation. Preclinical observations showed that this compound and octreotide suppressed insulin secretion to a similar degree in ratsnih.govbioscientifica.com. However, this compound was a weaker inhibitor of glucagon secretion than octreotidetga.gov.aunih.govbioscientifica.com. Compared with octreotide, this compound was a much more potent inhibitor of insulin secretion (>100 times) and a much weaker inhibitor of glucagon (44 times) in ratstga.gov.au. This differential effect on insulin and glucagon secretion, particularly the stronger inhibition of insulin via sst5 and weaker inhibition of glucagon via sst2, is hypothesized to be a main driver of potential hyperglycemia observed with pasireotidenih.govbioscientifica.comfrontiersin.org.

Here is a summary of the effects of this compound on hormone secretion in preclinical systems:

| Hormone | Effect of this compound in Preclinical Studies | Comparison to Octreotide (where available) |

| GH | Inhibits GHRH-stimulated release in rat pituitary cells; inhibits unstimulated release in rats and monkeys. europa.eukarger.comtga.gov.au | More potent in vitro; similar initial inhibition in vivo but longer duration of action in rats; comparable or stronger inhibition in monkeys depending on the study. karger.comtga.gov.au |

| ACTH | Inhibits basal and stimulated release in human adenoma cells and AtT20 cells; stronger inhibition in vivo in rats. karger.comeuropa.eutga.gov.au | More effective in inhibiting ACTH secretion due to higher sst5 affinity. karger.comeuropa.eutga.gov.au |

| IGF-1 | Decreases plasma levels in a dose-dependent manner in rats; strong inhibitor in monkeys. europa.eukarger.comtga.gov.au | Greater and more sustained reduction in rats and cynomolgus monkeys. karger.comtga.gov.au |

| Insulin | Suppresses secretion in rats. tga.gov.aunih.govbioscientifica.com | Much more potent inhibitor in rats. tga.gov.au Similar inhibitory effects in some studies. nih.govbioscientifica.com |

| Glucagon | Inhibits secretion in rats. tga.gov.aunih.govbioscientifica.com | Much weaker inhibitor in rats. tga.gov.au Weaker inhibitory effect in some studies. nih.govbioscientifica.com |

In Vitro Model Systems for this compound Research Various in vitro model systems have been utilized to investigate the biological activity of this compound and its mechanisms of action at the cellular level.

Cell Lines Utilized in Research (e.g., GH4C1, INS-1E, H69, BON-1, BxPC-3) Several cell lines have been instrumental in preclinical research on this compound.

GH4C1: This rat pituitary adenoma cell line is commonly used as a model for somatotroph tumors that secrete GH. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua Studies using GH4C1 cells have evaluated the effects of this compound on cell proliferation, GH secretion, and intracellular signaling pathways such as cAMP accumulation and intracellular calcium levels. mdpi.comresearchgate.netdntb.gov.ua Research in GH4C1 cells has indicated that this compound and octreotide have comparable efficacy in reducing GH secretion and inhibiting cell proliferation, with the inhibitory effect largely mediated by sst2. mdpi.comresearchgate.net Long-term incubation with this compound showed a more potent antitumor activity compared to octreotide in GH3 cells (another GH-secreting pituitary tumor cell line), while in GH4C1 cells, mild and comparable inhibitory effects on cell viability were observed with both drugs after 3 and 6 days. nih.gov

INS-1E: This is a rat insulinoma cell line used to study insulin secretion. While not explicitly found in the provided search results in direct relation to this compound research within the scope of the outline, studies on the effects of somatostatin analogs on insulin secretion would typically utilize such models.

H69: This small cell lung cancer cell line has been used to study the effects of this compound, particularly in the context of neuroendocrine tumors. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua H69 cells have shown high expression of both sst2 and sst5 receptors. nih.govresearchgate.netresearchgate.net Studies in H69 cells demonstrated a strong inhibition of proliferation with this compound treatment, whereas octreotide did not significantly modify cell proliferation. nih.govresearchgate.netnih.gov this compound treatment inhibited the viability of H69 cells in a dose-dependent manner, with an IC50 value of 35.4 µM reported in one study. researchgate.net

BON-1: This is a human pancreatic neuroendocrine tumor cell line. bioscientifica.comnih.govresearchgate.netbioscientifica.com BON-1 cells express various somatostatin receptor subtypes, with sst5 often being the most highly expressed, followed by sst1, sst2, and sst3. bioscientifica.combioscientifica.com Research in BON-1 cells has investigated the effects of this compound on cell viability, proliferation, and the expression of somatostatin receptors and related non-coding RNAs. nih.govresearchgate.net this compound has been shown to induce growth inhibition in BON-1 cells, although with a higher IC50 compared to some other effects. scite.ai this compound treatment increased the expression levels of both sst5 and SSTR5-AS1 (a non-coding RNA) in BON-1 cells. nih.gov

BxPC-3: This is a human pancreatic adenocarcinoma cell line. While often used in cancer research, the provided search results did not explicitly detail the use of BxPC-3 cells specifically for preclinical this compound research within the defined scope of hormone secretion or the listed cell lines.

Here is a summary of the cell lines utilized and key findings:

| Cell Line | Origin | Relevance to this compound Research | Key Findings Related to this compound |

| GH4C1 | Rat pituitary adenoma | Model for GH-secreting tumors, used to study effects on GH secretion, proliferation, and signaling. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua | Comparable efficacy to octreotide in reducing GH secretion and inhibiting proliferation; sst2 appears to be the main mediator; mild and comparable inhibition of cell viability to octreotide in longer incubations. mdpi.comnih.govresearchgate.net |

| INS-1E | Rat insulinoma | Model for insulin secretion studies. | Not explicitly detailed in provided search results in relation to this compound within the defined scope. |

| H69 | Human small cell lung cancer | Model for neuroendocrine tumors, used to study effects on proliferation. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua | Expresses sst2 and sst5; strong inhibition of proliferation observed, unlike octreotide; dose-dependent inhibition of viability. nih.govresearchgate.netnih.govresearchgate.net |

| BON-1 | Human pancreatic neuroendocrine tumor | Model for pancreatic NETs, used to study effects on viability, proliferation, and receptor expression. bioscientifica.comnih.govresearchgate.netbioscientifica.com | Expresses various SSTRs (often sst5 > sst1 > sst2 > sst3); induces growth inhibition; increases sst5 and SSTR5-AS1 expression. nih.govresearchgate.netbioscientifica.comscite.ai |

| BxPC-3 | Human pancreatic adenocarcinoma | General cancer research cell line. | Not explicitly detailed in provided search results in relation to preclinical this compound research on hormone secretion or the listed cell lines. |

Primary Cell Culture Studies

Studies using primary cell cultures from various tumor types have provided insights into the direct effects of this compound at the cellular level.

Meningiomas: In primary cell cultures of human meningiomas, this compound has shown a significantly higher dose-dependent reduction in cell viability compared to octreotide (p < 0.001). researchgate.netresearchgate.net This effect of this compound was partly dependent on SSTR1. researchgate.netresearchgate.net Combined treatment with this compound and everolimus also induced a greater reduction in cell proliferation than octreotide and everolimus combined. researchgate.net

Pancreatic Neuroendocrine Tumors (PNETs): Characterization of primary cultures from human pancreatic NETs has shown expression of SSTR1 and SSTR2 mRNAs in all cases, with SSTR2 often having higher expression levels. SSTR3 and SSTR5 mRNAs were also expressed in a significant percentage of cases. bioscientifica.com In these primary cell cultures, both octreotide and this compound similarly reduced cell proliferation through induction of apoptosis, decreased chromogranin A (CgA) secretion in a dose-dependent manner, and reduced cAMP levels. bioscientifica.combioscientifica.comresearchgate.netnih.govresearchgate.net However, differences in SSTR2 trafficking were observed; octreotide induced rapid and persistent SSTR2 internalization associated with phosphorylation, while this compound induced rapid and transient internalization followed by persistent recycling of the receptor at the cell surface. bioscientifica.comnih.gov

Pheochromocytomas: In primary pheochromocytoma cell cultures, both octreotide and this compound induced a significant reduction in cell viability and catecholamine production and an increase in apoptotic cells. bioscientifica.com These effects were more potent with this compound than with octreotide. bioscientifica.com this compound treatment also efficiently inhibited nicotine-induced catecholamine secretion in human pheochromocytoma cells, whereas octreotide had no effect. researchgate.netresearchgate.net

Pancreatic Islets: Studies in pancreatic islets are relevant due to the known effects of somatostatin analogs on insulin and glucagon secretion. While the provided search results mention the impact of this compound on glucose levels in animal models, detailed data from primary pancreatic islet cell cultures specifically on this compound's direct effects on hormone secretion compared to other somatostatin analogs in this context were not prominently featured in the provided snippets. However, the general understanding is that somatostatin analogs, including this compound, can affect insulin and glucagon release via SSTRs on islet cells.

Here is a summary of findings from primary cell culture studies:

| Cell Type | This compound Effect Compared to Octreotide/Control | Key Findings |

| Rat Pituitary Cells (GH release) | More potent inhibition of GHRH-stimulated GH release. karger.com | IC50: this compound 0.4 nM, Octreotide 1.3 nM. karger.com |

| Human Pituitary Adenomas (GH) | Overall similar effect, but more potent in a subset with lower SSTR2/SSTR5 ratio. oup.com | Inhibited PRL hypersecretion more than octreotide. oup.com |

| Human Pituitary Adenomas (ACTH) | Higher potency and efficacy in inhibiting ACTH secretion, mainly via SSTR5. nih.gov | Appears primarily mediated by SSTR5. nih.gov |

| Human Meningiomas | Significantly higher reduction in cell viability and proliferation. researchgate.netresearchgate.net | Effect partly dependent on SSTR1. researchgate.netresearchgate.net Enhanced effect in combination with everolimus. researchgate.net |

| Human Pancreatic NETs | Similar reduction in proliferation, CgA secretion, and cAMP. bioscientifica.combioscientifica.comresearchgate.netnih.govresearchgate.net | Different SSTR2 trafficking observed ( rapid/transient internalization vs. rapid/persistent ). bioscientifica.comnih.gov |

| Human Pheochromocytomas | More potent reduction in cell viability and catecholamine production. bioscientifica.comresearchgate.netresearchgate.net | Efficiently inhibited nicotine-induced catecholamine secretion. researchgate.netresearchgate.net |

In Vivo Animal Models in this compound Studies

In vivo studies using various animal models have been crucial in understanding the systemic effects of this compound on hormone regulation, tumor growth, and specific organ systems.

Rodent Models

Rodent models, primarily rats and mice, have been extensively used to investigate the effects of this compound.

Hormone Regulation: In rats, single-dose subcutaneous administration of this compound inhibited GH to a similar extent as octreotide at 1 hour but showed a more prolonged duration of action, being four times more potent after 6 hours. karger.com Continuous infusion of this compound in rats using osmotic minipumps resulted in greater inhibition of IGF-1 plasma levels compared to the same dose of octreotide after 2 days, 2 weeks, and 8 weeks of treatment. karger.com Specifically, after 2 days, this compound caused 90% inhibition of IGF-1 compared to 51% with octreotide; after 8 weeks, the inhibition was 74% for this compound and 18% for octreotide. karger.com Similar results were observed in an 18-week study, with 75% inhibition by this compound versus 27% by octreotide. karger.com In rats, this compound also inhibited ACTH and corticosterone (B1669441) secretion, demonstrating a stronger inhibitory effect than octreotide on CRH-induced secretion. europa.eufda.gov

Tumor Growth: In transgenic mice with GH- and prolactin-secreting pituitary adenomas, continuous injection of this compound (50 µg/kg/h) demonstrated significantly superior antitumor effects compared to octreotide (50 µg/kg/h); octreotide slowed tumor progression, while this compound induced tumor shrinkage. karger.com In a mouse model of multiple endocrine neoplasia type 1 (MEN1), this compound treatment was effective for treating insulinoma and inhibited pancreatic NET and pituitary tumor growth. researchgate.nettandfonline.com this compound treatment in Men1+/- mice increased survival by 20% and decreased proliferation and increased apoptosis of pancreatic and pituitary NETs, suppressing tumor growth and number. bioscientifica.comresearchgate.nettandfonline.com In xenograft models using thyroid cancer cell lines, single-agent this compound showed modest, non-significant growth inhibition, while the combination of everolimus and this compound achieved a statistically significant reduction in tumor volume. nih.gov

Organ-Specific Effects: Studies in rodent models of polycystic kidney and liver diseases (PCK rats and Pkd2WS25/- mice) demonstrated that this compound was more potent than octreotide in reducing cAMP levels, cell proliferation, and cyst growth in cultured cholangiocytes, and in inhibiting hepatorenal cystogenesis in vivo. nih.govnih.govresearchgate.net this compound decreased cystic and fibrotic areas in both liver and kidneys more extensively than octreotide. nih.gov this compound treatment also reduced IGF-1 levels in these models, while octreotide did not. nih.gov

Here is a summary of findings from rodent model studies:

| Animal Model & Condition | This compound Effect Compared to Octreotide/Control | Key Findings |

| Rats (GH/IGF-1 regulation) | More potent and prolonged inhibition of GH and IGF-1. karger.com | Single dose: 4x more potent than octreotide at 6h for GH inhibition. karger.com Continuous infusion: Greater IGF-1 inhibition (e.g., 74% vs 18% after 8 weeks). karger.com |

| Rats (ACTH/Corticosterone regulation) | Stronger inhibitory effect on CRH-induced ACTH and corticosterone secretion. europa.eufda.gov | Octreotide had less or no effect on corticosterone and was less efficacious on ACTH. europa.eufda.gov |

| Transgenic Mice (GH/PRL pituitary adenomas) | Superior antitumor effects, inducing tumor shrinkage while octreotide only slowed progression. karger.com | Continuous injection (50 µg/kg/h) showed significant superiority. karger.com |

| MEN1 Mouse Model (Insulinoma, PNETs, Pituitary tumors) | Effective for treating insulinoma, inhibited PNET and pituitary tumor growth, increased survival. bioscientifica.comresearchgate.nettandfonline.com | Decreased proliferation and increased apoptosis in pancreatic and pituitary NETs. bioscientifica.com Increased survival by 20% in Men1+/- mice. researchgate.nettandfonline.com |

| Nude Mice (Thyroid cancer xenografts) | Modest single-agent growth inhibition; significant reduction in tumor volume in combination with everolimus. nih.gov | Combination treatment achieved statistically significant reduction compared to control. nih.gov |

| PCK Rats & Pkd2WS25/- Mice (Polycystic kidney/liver) | More potent in reducing cAMP, cell proliferation, cyst growth, and hepatorenal cystogenesis. nih.govnih.govresearchgate.net | Decreased cystic and fibrotic areas more extensively than octreotide. nih.gov Reduced IGF-1 levels, unlike octreotide. nih.gov |

Non-Human Primate Models

Studies in non-human primates, such as rhesus and cynomolgus monkeys, have also been conducted. This compound is a strong inhibitor of GH and IGF-1 in these models. europa.eu The ID50 of this compound for inhibiting GH in rhesus monkeys was 0.4 µg/kg subcutaneously, similar to values obtained in rats. europa.eu Repeat dose toxicity studies in monkeys for up to 39 weeks with subcutaneous administration showed that the majority of findings were considered exaggerated pharmacological effects of this compound. fda.gov Unlike rats, monkeys did not show the typical clinical cardiovascular and gastrointestinal symptoms observed with somatostatin analogs in preclinical studies, which raises questions about their suitability for evaluating these specific effects. europa.eu Glucose effects in monkeys were less severe than in rats, possibly due to treatment in healthy animals. fda.gov

Studies on Specific Organ Systems

Beyond endocrine tumors and polycystic diseases, preclinical studies have also explored the effects of this compound on specific organ systems.

Retina: While the provided search results mention organ-specific effects in rodent models, specific detailed studies on the effects of this compound on the retina were not found within the provided snippets.

Auditory Hair Cells: Studies have investigated the potential protective effects of this compound on auditory hair cells. Damage to auditory hair cells in the inner ear is a major cause of sensorineural hearing loss. nih.govresearchgate.net this compound has been shown to prevent gentamicin-induced hair cell death in the mouse organ of Corti explants. nih.gov This protective effect appears to be mediated by SSTR2. nih.gov Mechanistically, this compound prevented the nuclear translocation of the Ca2+-sensitive transcription factor, nuclear factor of activated T cells (NFAT), which is typically triggered by gentamicin (B1671437). nih.govresearchgate.net Direct inhibition of NFAT also prevented gentamicin-dependent nuclear translocation of NFAT and apoptosis. nih.gov Both this compound and an NFAT inhibitor partially reversed the effects of gentamicin on the expression of downstream survival targets. nih.gov In vivo studies in mice have also shown that subcutaneous this compound application for 13 days prevents gentamicin-induced hair cell death and permanent hearing loss. researchgate.net

Comparative Preclinical Research on Pasireotide

Direct Comparisons of Pasireotide with First-Generation Somatostatin (B550006) Receptor Ligands (Octreotide, Lanreotide)

First-generation somatostatin receptor ligands (SRLs), such as octreotide (B344500) and lanreotide (B11836), primarily bind to SSTR2. karger.comsfendocrino.orgnih.gov this compound, however, is a multireceptor-targeted SRL with a broader binding profile, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. karger.comsfendocrino.orgnih.govresearchgate.net This difference in receptor binding underlies many of the observed distinctions in their preclinical effects.

Comparative Receptor Binding and Functional Activity

This compound demonstrates a distinct binding profile compared to octreotide and lanreotide. While octreotide and lanreotide have high affinity primarily for SSTR2, this compound shows high-affinity binding to SSTR2, SSTR3, and SSTR5, and moderate affinity for SSTR1. karger.comnih.gov Specifically, compared to octreotide, this compound's affinity is significantly higher for SSTR1 (30-fold), SSTR3 (5-fold), and SSTR5 (39-fold), while its affinity for SSTR2 is slightly lower (3-fold). karger.comnih.govnih.govmdpi.com this compound also has a higher binding affinity for SSTR5 than endogenous somatostatin. nih.govnih.gov

This broader binding profile translates into differences in functional activity and receptor trafficking. In vitro studies have shown that this compound is less potent than octreotide in inducing internalization and signaling of SSTR2 receptors expressed in human embryonic kidney cells. oup.com However, this compound was more potent than octreotide in inducing internalization and signaling of SSTR3 and SSTR5 receptors. oup.com Interestingly, while octreotide induces rapid and persistent partial internalization of SSTR2, this compound does not phosphorylate SSTR2 and induces a rapid and transient internalization followed by persistent recycling of the receptor at the cell surface in pancreatic NET primary cells. bioscientifica.com This difference in SSTR2 trafficking might contribute to a more durable efficacy with this compound in some contexts. nih.gov

Comparative Antiproliferative and Antisecretory Efficacy in In Vitro Systems

Preclinical studies have investigated the comparative antiproliferative and antisecretory effects of this compound, octreotide, and lanreotide in various in vitro systems, including cell lines and primary cell cultures from tumors.

In pancreatic NET primary cell cultures, this compound was found to be at least as efficient as octreotide in inhibiting chromogranin A (CgA) secretion and cell viability through caspase-dependent apoptosis during short treatments, regardless of the expression levels of different SSTR subtypes or the tumor grade. bioscientifica.com While a strong correlation was observed between the effects of both analogs on maximal cell viability inhibition, a significant difference was noted in some individual cases. bioscientifica.com

Studies in human meningioma primary cell cultures demonstrated that this compound induced a significantly higher dose-dependent reduction in cell viability and a stronger inhibitory effect on cell proliferation compared to octreotide. researchgate.netnih.govresearchgate.net The effect of this compound, but not octreotide, was significantly stronger in meningioma samples expressing the highest level of SSTR1 mRNA. researchgate.net

Preclinical data from NCI-H727 cells and pancreatic NET primary cell cultures revealed a more potent antiproliferative effect of this compound compared to octreotide. mdpi.comresearchgate.net This enhanced antiproliferative activity of this compound has also been observed in human umbilical vein endothelial cells (HUVECs). nih.gov

While clinical trials have sometimes shown mixed results regarding the superiority of this compound over first-generation SRLs for tumor control, preclinical data consistently highlight this compound's broader receptor binding and, in several in vitro models, a more potent antiproliferative effect. researchgate.netbioscientifica.comnih.govmdpi.comresearchgate.netmdpi.com

Preclinical Evaluation of this compound in Combination Therapies

Preclinical research has also explored the potential benefits of combining this compound with other therapeutic agents, aiming to enhance efficacy or overcome resistance mechanisms.

Synergy with mTOR Inhibitors (e.g., Everolimus)

The combination of somatostatin analogs and mTOR inhibitors like everolimus (B549166) has garnered interest due to their potential synergistic effects on inhibiting tumor growth. oup.commdpi.com Preclinical data suggest that mTOR inhibitors and somatostatin analogs might act synergistically on the PI3K/AKT/mTOR signaling pathway, which controls protein synthesis. oup.com

Studies in thyroid cancer cell lines and xenograft models have evaluated the combination of everolimus and this compound. Both everolimus and this compound inhibited the growth of thyroid cancer cell lines in vitro, with varied efficacy depending on tumor origin and SSTR expression. nih.govnih.gov While the combination was not significantly better than each agent alone in short and long-term in vitro assays, the combination of everolimus and this compound LAR achieved greater tumor growth inhibition than each agent alone in a TPC-1 xenograft model of thyroid cancer. nih.govnih.gov

In meningioma cell cultures, combination treatment with this compound and everolimus resulted in a significantly higher dose-dependent reduction in cell viability compared to the combination of octreotide and everolimus. researchgate.netresearchgate.net this compound also decreased Akt phosphorylation and reversed everolimus-induced Akt hyperphosphorylation to a greater extent than octreotide. researchgate.net This suggests that this compound might help counteract the feedback activation of Akt that can mediate resistance to mTOR inhibitors. mdpi.comnih.gov

The rationale for combining this compound with everolimus is further supported by the fact that this compound targets a broader range of SSTRs than octreotide, potentially leading to more marked effects when combined with an mTOR inhibitor. oup.com

Interaction with Incretin-Based Drugs (e.g., GLP-1 Receptor Agonists)

This compound's binding profile, particularly its high affinity for SSTR5, can lead to inhibition of insulin (B600854) secretion and the incretin (B1656795) effect, resulting in hyperglycemia. nih.govresearchgate.net Preclinical studies have investigated the interaction of this compound with incretin-based drugs like GLP-1 receptor agonists, which are used to manage hyperglycemia.

In INS-1E cells and human pancreatic islets, this compound reduced glucose-induced insulin secretion and induced apoptosis. researchgate.net Pretreatment with incretin-based drugs, including GLP-1 receptor agonists (e.g., liraglutide, exendin-4, lixisenatide) and DPP-4 inhibitors (e.g., saxagliptin), prevented this compound-induced apoptosis in INS-1E cells. researchgate.net These findings suggest a functional antagonism between SSTR2/5 activation by this compound and the effects of incretin-based drugs in pancreatic beta-cells. researchgate.net Clinically, GLP-1 receptor agonists or DPP-4 inhibitors are preferred for managing this compound-induced hyperglycemia. researchgate.net

Combined Effects with other Somatostatin Analogs

The potential for combining this compound with other somatostatin analogs has also been explored in preclinical settings. Given this compound's broader receptor binding profile, combining it with first-generation SRLs that primarily target SSTR2 could theoretically offer enhanced effects by engaging a wider array of SSTR subtypes.

However, in primary cultures of human somatotroph tumors and in the rat GH4C1 cell line (a model of somatotroph tumors), the combination of octreotide and this compound did not show any additive or synergistic effect on reducing GH secretion, inhibiting cell proliferation, or modulating intracellular pathway activity compared to either drug alone. mdpi.com These findings suggest that in somatotroph tumor cells, both octreotide and this compound primarily act via SSTR2, and their combination may not offer an advantage over single-agent treatment in this specific context. mdpi.com

Preclinical studies have also investigated the combination of SSAs with dopamine (B1211576) agonists, given the frequent co-expression of SSTRs and dopamine receptor type 2 (DR2) in NETs. bioscientifica.com These receptors can heterodimerize, potentially enhancing functional activity and exerting synergistic inhibitory effects. bioscientifica.com

Table 1: Comparative Preclinical Data: this compound vs. First-Generation SRLs

| Feature | This compound | Octreotide / Lanreotide | Notes |

| Receptor Binding Affinity | High affinity for SSTR1, 2, 3, and 5. karger.comsfendocrino.orgnih.govresearchgate.netnih.gov | High affinity primarily for SSTR2. karger.comsfendocrino.orgnih.gov | This compound has significantly higher affinity for SSTR1, 3, and 5. karger.comnih.govnih.govmdpi.com |

| SSTR2 Internalization | Rapid and transient internalization, persistent recycling. bioscientifica.com | Rapid and persistent partial internalization. bioscientifica.com | May contribute to more durable efficacy. nih.gov |

| SSTR3/SSTR5 Signaling | More potent in inducing internalization and signaling. oup.com | Less potent. oup.com | Reflects higher binding affinity. |

| Antiproliferative Effect | More potent in several in vitro models (e.g., NETs, meningiomas). bioscientifica.comnih.govresearchgate.netmdpi.comresearchgate.net | Less potent in several in vitro models. bioscientifica.comnih.govresearchgate.netmdpi.comresearchgate.net | Varies depending on tumor type and SSTR expression. bioscientifica.comnih.gov |

| Antisecretory Effect (GH) | Superimposable to Octreotide in GH-secreting adenomas overall. oup.com | Superimposable to this compound in GH-secreting adenomas overall. oup.com | Individual patient responses can vary. nih.gov |

| Antisecretory Effect (PRL) | More effective than Octreotide in cosecreting adenomas. oup.com | Less effective than this compound in cosecreting adenomas. oup.com | Observed in specific pituitary adenoma subtypes. |

Table 2: Preclinical Combination Therapy Findings

| Combination Partner | This compound Effect in Combination | Notes |

| mTOR Inhibitors (Everolimus) | Synergy observed in inhibiting tumor growth in some preclinical models (e.g., thyroid cancer xenografts, meningioma cell cultures). researchgate.netresearchgate.netoup.comnih.govnih.gov | May counteract everolimus-induced Akt activation; efficacy varies by tumor type. researchgate.netmdpi.comnih.gov |

| Incretin-Based Drugs (GLP-1 RAs, DPP-4is) | Incretin-based drugs can prevent this compound-induced beta-cell apoptosis and reduce hyperglycemia. researchgate.net | Functional antagonism between SSTR2/5 activation and incretin effects. researchgate.net |

| Other Somatostatin Analogs (Octreotide) | No additive or synergistic effect observed in somatotroph tumor cells in vitro. mdpi.com | In this model, both drugs primarily act via SSTR2. mdpi.com |

Advanced Methodologies and Techniques in Pasireotide Research

Biochemical and Cell-Based Assays

Radioligand binding assays are fundamental in determining the binding affinity of pasireotide for various somatostatin (B550006) receptor (SSTR) subtypes. These assays typically involve incubating cell membranes expressing specific SSTR subtypes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled compound being tested, such as this compound. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of binding affinity.

This compound is a somatostatin analog with a broad binding profile, showing high affinity for four of the five SSTR subtypes. nih.gov Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, this compound has a high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5. signiforlar.comoup.combioscientifica.com In fact, its binding affinity for SSTR5 is significantly higher than that of octreotide. nih.govnih.gov This unique binding profile is thought to contribute to its distinct clinical efficacy in conditions like Cushing's disease and acromegaly. nih.govd-nb.info

| Receptor Subtype | This compound Binding Affinity (IC50, nM) | Octreotide Binding Affinity (IC50, nM) | Somatostatin-14 Binding Affinity (IC50, nM) |

|---|---|---|---|

| SSTR1 | 9.3 | >1000 | 1.6 |

| SSTR2 | 1.0 | 1.1 | 0.4 |

| SSTR3 | 1.5 | 19 | 1.0 |

| SSTR4 | >1000 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 | 0.2 |

To investigate the antiproliferative effects of this compound, researchers utilize cell viability and proliferation assays. The Cell Titer-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

Studies using various neuroendocrine tumor (NET) cell lines have demonstrated the antiproliferative effects of this compound. For example, in a human small cell lung cancer cell line (H69), this compound showed a strong inhibitory effect on proliferation, in contrast to octreotide which had no effect. nih.gov In AtT-20/D16v-F2, a mouse pituitary corticotroph tumor cell line, this compound at a concentration of 10 nM significantly reduced cell viability by approximately 20%. researchgate.net These findings support the potential of this compound to control tumor growth in certain NETs. nih.govnih.gov

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays are critical for quantifying hormone and protein levels in response to this compound treatment. These assays use specific antibodies to detect and measure the concentration of target molecules such as adrenocorticotropic hormone (ACTH), cortisol, growth hormone (GH), and insulin-like growth factor 1 (IGF-1).

In clinical studies of Cushing's disease, this compound has been shown to reduce the secretion of ACTH from pituitary corticotroph tumors, leading to a decrease in cortisol levels. drugbank.comnih.gov Similarly, in patients with acromegaly, this compound treatment leads to a reduction in GH and IGF-1 levels. nih.govresearchgate.netnih.gov These assays are essential for monitoring the biochemical response to therapy and assessing treatment efficacy. oup.comdovepress.com

Cyclic AMP (cAMP) accumulation assays are functional assays used to determine the effect of this compound on intracellular signaling pathways. SSTRs are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. bloomtechz.comoup.com

Research has shown that this compound effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing SSTR1, SSTR2, SSTR3, and SSTR5. bioscientifica.comresearchgate.net In AtT20 cells, a model for corticotroph tumors, this compound demonstrated a potent and long-lasting inhibitory effect on cAMP accumulation. researchgate.net A 15-minute treatment with 100 nM this compound was sufficient to inhibit forskolin-induced cAMP for up to 8 hours after the drug was removed. researchgate.net In contrast, the effects of somatostatin-14 and octreotide were more transient. researchgate.net In primary cultures of pancreatic neuroendocrine tumors, both this compound and octreotide were found to similarly reduce cAMP levels. researchgate.net These findings highlight the role of cAMP signaling in mediating the antisecretory effects of this compound. nih.govnih.gov

| Compound | Cell Line | Effect on Forskolin-Stimulated cAMP Accumulation |

|---|---|---|

| This compound | AtT20 | Sustained inhibition for up to 8 hours |

| Octreotide | AtT20 | Transient inhibition with rebound after 1 hour |

| Somatostatin-14 | AtT20 | Transient inhibition with rebound after 1 hour |

| This compound | pNET primary cultures | ~50% reduction |

| Octreotide | pNET primary cultures | ~49% reduction |

Fluorimetric assays are employed to study the effects of this compound on intracellular ion dynamics, particularly calcium (Ca2+). Changes in intracellular Ca2+ concentrations are crucial for hormone secretion. In pituitary tumor cells, SSTR activation can lead to a decrease in intracellular Ca2+ levels, thereby inhibiting hormone release.

Studies in rat pituitary tumor cells have shown that this compound can inhibit intracellular Ca2+ accumulation in a Gβγ-dependent manner. nih.gov This effect contributes to the suppression of GH secretion. The ability to monitor these rapid changes in ion concentrations provides valuable insight into the immediate cellular responses to this compound.

The Kinase Receptor Activation (KIRA) assay is a specialized bioassay used to measure the activation of receptor tyrosine kinases, such as the insulin (B600854) receptor. This assay is particularly relevant for this compound research due to the observed effects of the drug on glucose metabolism.

One study demonstrated that this compound, but not octreotide, significantly inhibited the bioactivity of insulin receptor isoform A (IR-A) in BON-1 neuroendocrine tumor cells, as measured by the KIRA assay. bioscientifica.com This finding suggests a potential mechanism through which this compound may influence insulin signaling and contribute to hyperglycemia, a known side effect.

Molecular and Genetic Techniques

Advanced molecular and genetic techniques are crucial for elucidating the mechanisms of action of this compound at the cellular and subcellular levels. These methods allow researchers to quantify changes in gene expression, visualize protein localization, analyze signaling pathways, and dissect the roles of specific genes in the cellular response to this somatostatin analog.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes by quantifying the amount of corresponding messenger RNA (mRNA). In this compound research, RT-qPCR is frequently employed to determine how the compound alters the transcription of somatostatin receptor (SSTR) genes and other target genes in various cell types and tissues.

A notable application of RT-qPCR has been in studying the effects of this compound on nonfunctioning pituitary tumors (NFPTs). In a preclinical study using a rat model of NFPTs, researchers utilized RT-qPCR to assess the mRNA expression levels of different SSTR subtypes following treatment with this compound. The findings revealed that this compound administration led to significant changes in the expression of several Sstr genes. Specifically, in female rats, this compound treatment resulted in an upregulation of Sstr1 and Sstr2 mRNA levels. In male rats, an increase in Sstr3 mRNA levels was observed mdpi.com. These sex-specific effects highlight the complexity of this compound's regulatory actions on SSTR gene expression.

Table 1: Effect of this compound on Somatostatin Receptor (Sstr) mRNA Expression in a Rat Model of Nonfunctioning Pituitary Tumors

| SSTR Subtype | Change in mRNA Expression in Females | Change in mRNA Expression in Males |

|---|---|---|

| Sstr1 | Increased | No Significant Change |

| Sstr2 | Increased | No Significant Change |

| Sstr3 | No Significant Change | Increased |

Immunohistochemistry and Immunofluorescence for Protein Localization and Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques that use antibodies to visualize the abundance and subcellular localization of specific proteins within tissue samples. These methods have been instrumental in this compound research, particularly for correlating SSTR protein expression with treatment response.

In studies of Cushing's disease, IHC has been used to examine the expression of SSTR5 in corticotroph adenomas. One case report detailed a patient with refractory Cushing's disease who did not respond to this compound treatment. Subsequent IHC analysis of the patient's adenoma tissue revealed low expression of SSTR5 protein nih.govnih.gov. This finding suggests that the level of SSTR5 expression, as determined by IHC, could be a predictive biomarker for this compound efficacy in this patient population.

Furthermore, in the aforementioned rat model of NFPTs, IHC was used to corroborate the findings from RT-qPCR at the protein level. The results confirmed that this compound treatment increased the protein expression of Sstr1 in female rats and Sstr3 in male rats, consistent with the observed changes in mRNA levels mdpi.com. This combined approach of using RT-qPCR and IHC provides a more comprehensive understanding of how this compound modulates SSTR expression at both the transcript and protein levels.

Table 2: this compound-Induced Changes in SSTR Protein Expression in a Rat NFPT Model

| SSTR Subtype | Observed Protein Expression Change (Females) | Observed Protein Expression Change (Males) |

|---|---|---|

| Sstr1 | Increased | - |

| Sstr3 | - | Increased |

Western Blotting for Protein Signaling Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is particularly valuable for analyzing intracellular signaling pathways by measuring the levels of total and phosphorylated proteins. Although this compound's primary targets are SSTRs, its downstream effects are mediated through various signaling cascades, including the PI3K-Akt-mTOR pathway.

The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism. Western blotting can be used to assess the activation state of key proteins in this pathway. For instance, researchers can analyze the phosphorylation status of mTOR itself, as well as its downstream effectors like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In the context of this compound research, Western blotting could be used to investigate how the drug modulates mTOR signaling in tumor cells. A hypothetical study might reveal that this compound treatment leads to a decrease in the phosphorylation of mTOR, S6K, and 4E-BP1, indicating an inhibition of this pro-growth pathway.

Table 3: Representative Western Blot Analysis of mTOR Pathway Proteins

| Protein Analyzed | Expected Change with this compound Treatment | Significance |

|---|---|---|

| p-mTOR | Decrease | Inhibition of mTORC1 activity |

| Total mTOR | No Change | Control for protein loading |

| p-S6K | Decrease | Inhibition of protein synthesis |

| p-4E-BP1 | Decrease | Activation of protein translation |

siRNA-Mediated Gene Silencing (e.g., 4E-BP1 siRNA)

Small interfering RNA (siRNA)-mediated gene silencing is a powerful tool for studying the function of specific genes. By introducing siRNAs that are complementary to the mRNA of a target gene, researchers can induce its degradation, thereby "silencing" the gene and preventing the synthesis of its corresponding protein.

In the context of this compound research, siRNA can be used to dissect the roles of individual components of the signaling pathways activated by the drug. For example, to confirm the importance of the mTOR pathway in mediating the anti-proliferative effects of this compound, one could use siRNA to silence the expression of a key downstream effector, such as 4E-BP1. If the anti-proliferative effects of this compound are diminished in cells treated with 4E-BP1 siRNA, it would provide strong evidence for the involvement of this protein in this compound's mechanism of action.

One study investigating the differential effects of this compound and octreotide on sst2A receptor phosphorylation utilized siRNA to explore the role of Raf kinase inhibitor protein (RKIP). The researchers found that siRNA knockdown of RKIP did not affect sst2A receptor phosphorylation, suggesting that RKIP is not involved in this specific aspect of sst2A receptor regulation by these somatostatin analogs nih.gov.

Structural Biology and Computational Approaches

Structural biology and computational methods provide atomic-level insights into the interactions between this compound and its target receptors. These approaches are essential for understanding the molecular basis of this compound's binding affinity and selectivity, and for guiding the design of new and improved somatostatin analogs.

Cryo-Electron Microscopy (Cryo-EM) for SSTR-Ligand Complex Structures

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex biomolecules, including G protein-coupled receptors (GPCRs) like the somatostatin receptors.